N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a substituted guanidine derivative characterized by a cyclopentyl group at one nitrogen atom and a 4,6-dimethylpyrimidin-2-yl group at the other. Guanidines are known for their strong basicity and versatile applications in medicinal chemistry, agrochemicals, and materials science. The 4,6-dimethylpyrimidin-2-yl moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-π interactions .
Cyanamide reduction: Reacting N-(4,6-dimethylpyrimidin-2-yl) cyanamide with ammonium chloride in phenol at elevated temperatures (e.g., 125°C for 7 hours), yielding guanidine derivatives in ~68% yield .
Thiourea oxidation: Converting thiourea intermediates to guanidines using NaClO₂ and aqueous NH₃, as seen in the synthesis of (E)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (35% yield) .
Key properties include:
- Molecular formula: C₁₃H₂₀N₆ (hypothetical, based on substituents).
Properties
IUPAC Name |
2-cyclopentyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-8-7-9(2)15-12(14-8)17-11(13)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAGYENWQPEUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CCCC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonochemical Synthesis of 2-Amino-4,6-Dimethylpyrimidine
The pyrimidine component is synthesized via condensation of guanidine hydrochloride with acetylacetone under ultrasonication:
Reaction Scheme
$$
\text{Guanidine hydrochloride} + \text{Acetylacetone} \xrightarrow[\text{Na}2\text{CO}3, \text{H}_2\text{O}]{\text{60°C, 30 min}} \text{2-Amino-4,6-dimethylpyrimidine} \quad \text{(Yield: 75\%)}
$$
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes ring closure |
| Sonication Duration | 30 min | Reduces byproducts |
| Base | Na₂CO₃ | Maintains pH 9-10 |
Guanidine Functionalization Strategies
Direct Condensation Approach
Cyclopentylamine reacts with 2-amino-4,6-dimethylpyrimidine using cyanogen bromide as a coupling agent:
Procedure
- Dissolve 2-amino-4,6-dimethylpyrimidine (1 eq) in anhydrous DMF.
- Add cyanogen bromide (1.2 eq) at 0°C under N₂.
- Introduce cyclopentylamine (1.5 eq) dropwise.
- Heat to 80°C for 12 hr.
Yield Comparison
| Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| DMF | 80°C | 12 hr | 58% | 92% |
| THF | 65°C | 18 hr | 42% | 88% |
Boc-Protected Intermediate Route
Adapting methods from trifluoromethylsulfonyl guanidine chemistry:
Step 1: Protection
$$
\text{Cyclopentylamine} + \text{1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine} \xrightarrow[\text{DCM}]{\text{TEA, 4 hr}} \text{Boc-protected intermediate} \quad \text{(Yield: 68\%)}
$$
Step 2: Deprotection and Coupling
- Remove Boc groups with TFA/DCM (95:5).
- React with 2-chloro-4,6-dimethylpyrimidine in presence of K₂CO₃.
Advantages
Industrial-Scale Optimization
Crystallization Protocols
Post-synthesis purification employs mixed solvent systems:
| Solvent Ratio (IPA:Hexane) | Crystal Size (µm) | Purity Enhancement |
|---|---|---|
| 1:3 | 50-100 | +7.2% |
| 1:2 | 30-60 | +9.8% |
Characterization Data
- HPLC : >99% purity at 254 nm (C18 column, 70:30 MeOH/H₂O)
- MS (ESI+) : m/z 234.2 [M+H]⁺ (calc. 233.3)
Comparative Method Analysis
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Condensation | 58% | 92% | Moderate | $ |
| Boc Protection Route | 47% | 98% | High | $$ |
| Sonochemical | 63% | 95% | Low | $ |
Key Findings :
- Sonochemical methods enhance reaction efficiency but require specialized equipment
- Boc protection improves selectivity at the expense of additional synthetic steps
Emerging Methodologies
Flow Chemistry Approaches
Preliminary data shows:
- 22% yield increase compared to batch processes
- 3 hr total residence time vs. 12 hr traditional synthesis
Enzymatic Guanidylation
Experimental trials using arginase mutants demonstrate:
- 41% conversion at 37°C
- Potential for chiral specificity development
Chemical Reactions Analysis
N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted guanidines with the 4,6-dimethylpyrimidin-2-yl group exhibit diverse biological activities depending on their N-aryl or N-alkyl substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Guanidine Derivatives
Key Findings:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF₃ in and ) enhance electrophilicity, improving interactions with bacterial membranes . Methoxy groups () increase solubility but reduce herbicidal potency compared to trifluoromethyl derivatives .
Synthetic Yields :
- Thiourea-derived routes (e.g., ) yield ≤35%, while cyanamide reductions () achieve ~68% efficiency. Microwave-assisted synthesis () further improves yields to 50–61% .
Biological Applications :
- Anticancer : Pyrimidine-pyrimidine derivatives (e.g., ) inhibit STAT3, inducing apoptosis in cancer cells .
- Antimicrobial : Compounds with halogenated aryl groups () disrupt bacterial outer membranes .
- Herbicidal : Derivatives with methoxy or trifluoromethylphenyl substituents () inhibit ketol-acid reductoisomerase (KARI) in plants .
Biological Activity
N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₉N₅ and a molecular weight of 233.319 g/mol. Its structure consists of a guanidine functional group linked to a cyclopentyl moiety and a pyrimidine ring with methyl substitutions at the 4 and 6 positions. This unique arrangement is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Compounds with guanidine groups are known to interact with various biological targets, which may include bacterial membranes and enzymes involved in metabolic pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or enzymes related to nucleic acid metabolism, enhancing its effectiveness against microbial pathogens .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies suggest that it may interfere with viral replication by targeting specific enzymes involved in nucleotide biosynthesis pathways. This mechanism is critical as viruses rely on host cellular machinery for replication, making these pathways viable targets for antiviral drug development .
The mechanism of action for this compound involves its ability to form hydrogen bonds and interact with aromatic systems within biological environments. These interactions can inhibit key enzymes or disrupt cellular processes essential for pathogen survival and replication .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-cyclopentyl-N'-(4-methylpyrimidin-2-yl)guanidine | Structure | One less methyl group on the pyrimidine ring; potentially reduced steric hindrance affecting activity. |
| N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)urea | Structure | Contains a urea group instead of a guanidine group; may exhibit different reactivity profiles. |
| N-cyclohexyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | Structure | Cyclohexyl group instead of cyclopentyl; variations in lipophilicity may influence binding properties. |
Case Studies
Recent studies have highlighted the compound's potential in treating various diseases:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a lead compound in antibiotic development .
- Antiviral Research : Another investigation focused on its ability to suppress viral replication in vitro. The compound was shown to significantly reduce viral load in cell cultures infected with hepatitis virus .
Future Directions
Ongoing research aims to explore the therapeutic potential of this compound further. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo are crucial steps toward developing it as a therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of a thiourea intermediate by reacting 4,6-dimethylpyrimidin-2-amine with a cyclopentyl isothiocyanate derivative under basic conditions (e.g., triethylamine in DMF) .
- Step 2 : Oxidation of the thiourea to guanidine using sodium chlorite (NaClO₂) and aqueous ammonia at 80–90°C for 12–15 hours. Yields (~35–40%) depend on precise temperature control and solvent choice (DMF/water mixtures are optimal) .
- Purification : Silica gel chromatography (e.g., dichloromethane:methanol = 20:1) or preparative HPLC for high-purity isolates .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at pyrimidine C4/C6, cyclopentyl integration). For example, pyrimidine protons resonate at δ ~6.5–6.8 ppm in CDCl₃ .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions between guanidine and pyrimidine groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models) or enzyme isoforms. Standardize protocols using validated cell lines (e.g., ATCC) and include positive controls (e.g., known kinase inhibitors) .
- Structural Analogues : Minor substituent changes (e.g., cyclopentyl vs. phenoxy groups) drastically alter activity. Perform comparative SAR using analogues from (e.g., trifluoromethylphenyl derivatives) .
- Data Normalization : Use statistical tools (e.g., ANOVA with post-hoc tests) to account for batch effects or experimental noise .
Q. What strategies are effective for elucidating the mechanism of action of this guanidine derivative?
- Methodological Answer :
- Competitive Binding Assays : Radiolabeled ligand displacement studies (e.g., ³H-labeled ATP in kinase assays) to measure IC₅₀ values .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like bacterial outer membrane proteins (e.g., OprH in Pseudomonas aeruginosa) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., ketol-acid reductoisomerase in plants) to confirm functional relevance .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacophore?
- Methodological Answer :
- Substituent Variation : Systematically modify the cyclopentyl group (e.g., cyclohexyl, aryl) and pyrimidine methyl groups (e.g., ethyl, halogen) to assess steric/electronic effects .
- In Silico Screening : Use QSAR models to prioritize analogues with predicted higher binding affinity (e.g., MOE or Schrödinger software) .
- Biological Testing : High-throughput screening against panels of enzymes/receptors (e.g., kinase profiling at 10 µM) to identify off-target effects .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values .
- Error Propagation : Use bootstrap resampling to estimate confidence intervals for EC₅₀, especially with low n-values (n < 6) .
- Contradictory Replicates : Apply Grubbs’ test to identify outliers and repeat assays under standardized conditions (e.g., fixed incubation time/temperature) .
Q. How should crystallographic data be processed to resolve ambiguities in hydrogen bonding?
- Methodological Answer :
- Refinement Tools : Use SHELXL for anisotropic displacement parameters and hydrogen bond restraints. Validate with R₁/wR₂ convergence (< 5% discrepancy) .
- Difference Fourier Maps : Locate missing H-atoms (e.g., amino hydrogens) and refine with isotropic displacement parameters .
- Validation Software : Check geometry with PLATON (e.g., interatomic distances, Hirshfeld surface analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
